(1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique cyclobutane ring structure, which includes an amino group and an ethyl group attached to the ring. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclobutane derivative.
Functional Group Introduction: The amino group is introduced through a series of reactions, often involving the use of protecting groups to ensure selectivity.
Ethyl Group Addition: The ethyl group is added using alkylation reactions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: Reduction reactions can convert the amino group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Nitrocyclobutane derivatives.
Reduction Products: Aminocyclobutane derivatives.
Substitution Products: Various substituted cyclobutane derivatives.
Scientific Research Applications
(1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1s,3r)-3-amino-1-ethylcyclopentanol hydrochloride: Similar structure but with a five-membered ring.
(1s,3r)-3-amino-1-ethylcyclohexanol hydrochloride: Similar structure but with a six-membered ring.
(1s,3r)-3-amino-1-ethylcyclobutan-1-ol: The free base form without the hydrochloride.
Uniqueness
(1s,3r)-3-amino-1-ethylcyclobutan-1-ol hydrochloride is unique due to its specific cyclobutane ring structure, which imparts distinct chemical and physical properties. The presence of both an amino group and an ethyl group on the cyclobutane ring makes it a versatile intermediate for various chemical reactions and applications.
Properties
CAS No. |
2680528-05-4 |
---|---|
Molecular Formula |
C6H14ClNO |
Molecular Weight |
151.63 g/mol |
IUPAC Name |
3-amino-1-ethylcyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-6(8)3-5(7)4-6;/h5,8H,2-4,7H2,1H3;1H |
InChI Key |
CVTKVWXGNZDIOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C1)N)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.